

Anticancer Potential of Carmaphycin Analogues: A Technical Guide

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Compound of Interest

Compound Name: Carmaphycin-17

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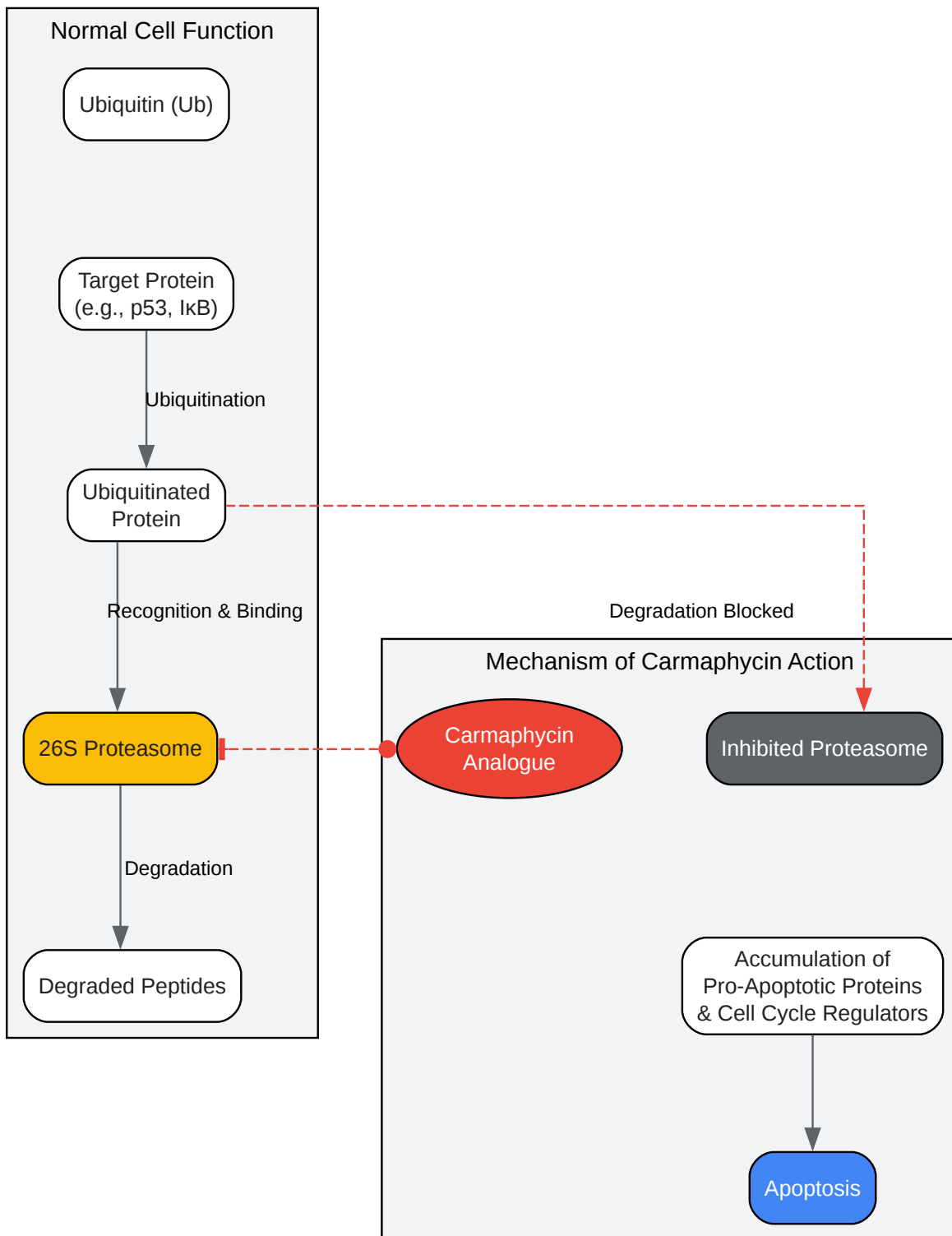
This technical guide provides an in-depth overview of the anticancer potential of carmaphycins and their synthetic analogues. Carmaphycins are potent peptidic natural products, originally isolated from marine cyanobacteria, that have garnered significant interest as anticancer agents.^{[1][2]} Their mechanism of action, structure-activity relationships, and potential for development, particularly as payloads for antibody-drug conjugates (ADCs), are explored herein.

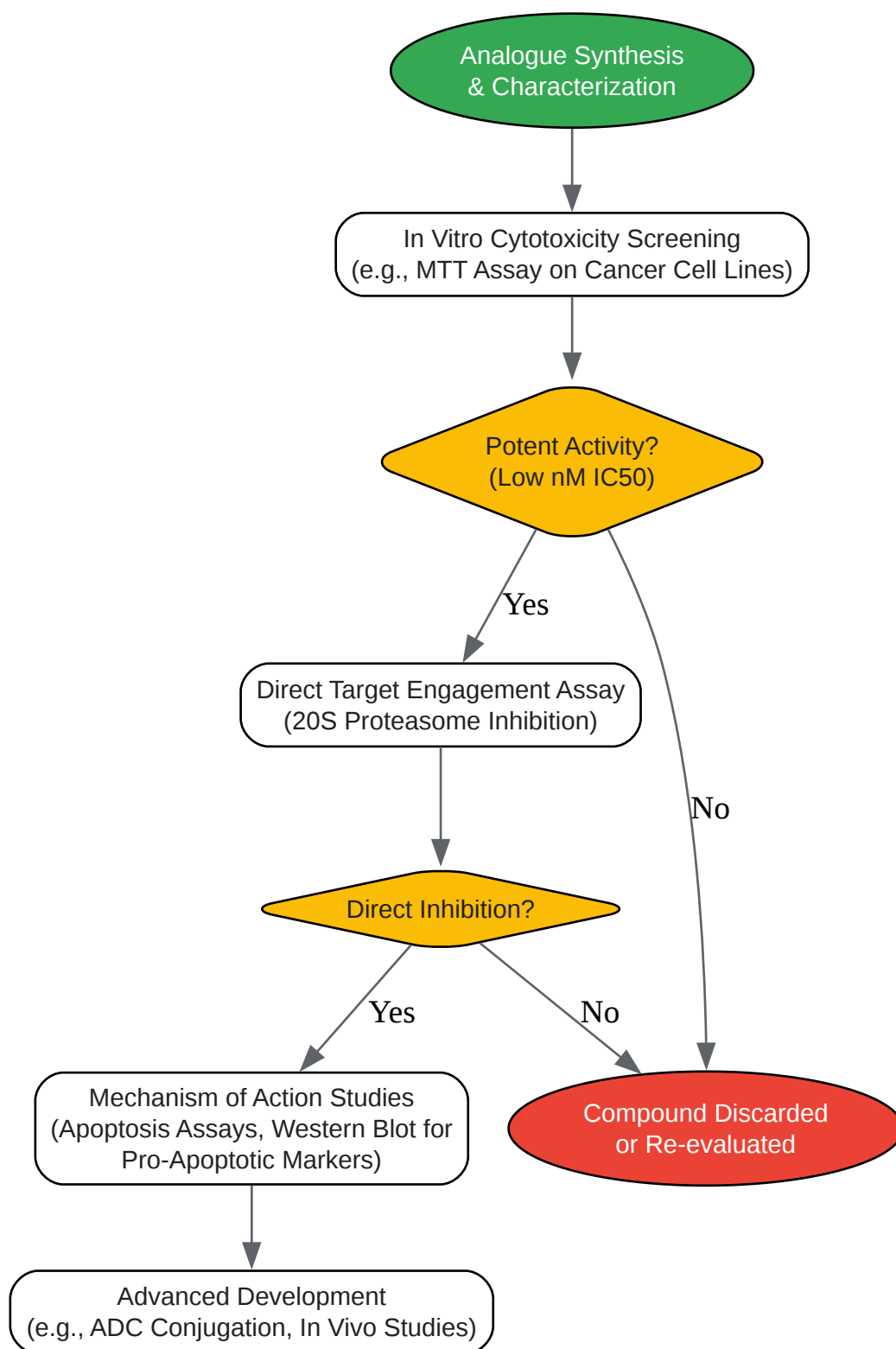
Core Mechanism of Action: Proteasome Inhibition

Carmaphycins exert their potent cytotoxic effects by inhibiting the 20S proteasome, a critical cellular complex responsible for degrading ubiquitinated proteins.^{[1][3]} In cancer cells, which often have high rates of protein turnover and are reliant on the proteasome to degrade pro-apoptotic proteins and cell cycle regulators, inhibition of this pathway is a validated and powerful therapeutic strategy.^[4]

The key structural feature of carmaphycins responsible for this activity is a leucine-derived α,β -epoxyketone "warhead".^{[1][5]} This electrophilic group forms a covalent bond with the N-terminal threonine residue in the active sites of the proteasome, primarily the $\beta 5$ subunit which

exhibits chymotrypsin-like (ChT-L) activity, leading to irreversible inhibition.[1][5] This inhibition disrupts cellular protein homeostasis, leading to the accumulation of misfolded and regulatory proteins, ultimately triggering programmed cell death (apoptosis).[3]





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